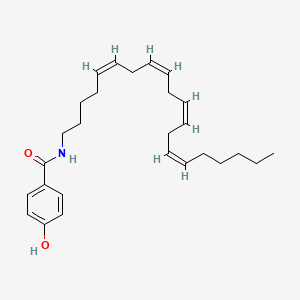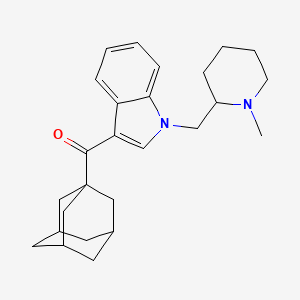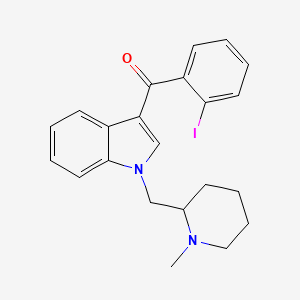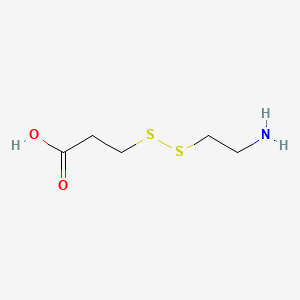
Ácido aminoetil-SS-propiónico
Descripción general
Descripción
Aminoethyl-SS-Propionic Acid is a cleavable disulfide linker used primarily in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in targeted drug delivery systems by linking antibodies to cytotoxic drugs, allowing for precise targeting of cancer cells while minimizing damage to healthy cells .
Aplicaciones Científicas De Investigación
Aminoethyl-SS-Propionic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Utilized in the production of specialized chemicals and materials .
Mecanismo De Acción
The mechanism of action of Aminoethyl-SS-Propionic Acid involves the cleavage of disulfide bonds in the presence of reducing agents within the target cells. This cleavage releases the cytotoxic drug linked to the antibody, allowing it to exert its therapeutic effects on the cancer cells. The molecular targets and pathways involved include the reduction of disulfide bonds by intracellular thiols, leading to the release of the active drug .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Aminoethyl-SS-propionic acid plays a crucial role in biochemical reactions due to its cleavable disulfide bonds. These bonds can be cleaved using reagents such as dithiothreitol (DTT), allowing for controlled release of linked molecules. This property is particularly valuable in the synthesis of ADCs, where Aminoethyl-SS-propionic acid is used to link antibodies to cytotoxic drugs. The compound interacts with various enzymes and proteins, including those involved in the formation and cleavage of disulfide bonds. For example, it has been used in the synthesis of ADCs containing the antibody trastuzumab, which inhibits HER2 dimerization and induces cytotoxicity in HER2-positive breast cancer cells .
Cellular Effects
Aminoethyl-SS-propionic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, its role in the synthesis of ADCs allows for targeted delivery of cytotoxic drugs to specific cells, thereby minimizing off-target effects and enhancing therapeutic efficacy. The compound’s cleavable disulfide bonds enable the controlled release of cytotoxic agents within target cells, leading to cell death and inhibition of tumor growth .
Molecular Mechanism
The molecular mechanism of Aminoethyl-SS-propionic acid involves its cleavable disulfide linker, which facilitates the binding and release of linked molecules. This compound forms stable amide bonds with primary amines in the presence of activators such as EDC and HATU. Upon cleavage of the disulfide bonds, the linked molecules are released, allowing for targeted delivery and controlled release of therapeutic agents. This mechanism is particularly useful in the synthesis of ADCs, where Aminoethyl-SS-propionic acid is used to link antibodies to cytotoxic drugs, enabling targeted delivery to cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aminoethyl-SS-propionic acid can vary over time depending on its stability and degradation. The compound is stable when stored at -20°C and can be used for up to two years under these conditions . Its stability may be affected by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that Aminoethyl-SS-propionic acid maintains its efficacy in in vitro and in vivo settings, with minimal degradation observed over time .
Dosage Effects in Animal Models
The effects of Aminoethyl-SS-propionic acid in animal models vary with different dosages. At lower doses, the compound has been shown to effectively deliver cytotoxic agents to target cells without causing significant toxicity. At higher doses, adverse effects such as toxicity and off-target effects may be observed. Studies have demonstrated that the optimal dosage of Aminoethyl-SS-propionic acid depends on factors such as the type of target cells, the nature of the linked molecules, and the specific application .
Metabolic Pathways
Aminoethyl-SS-propionic acid is involved in various metabolic pathways, including those related to the synthesis and degradation of disulfide bonds. The compound interacts with enzymes such as propionyl-CoA carboxylase and methylmalonyl-CoA mutase, which play key roles in the metabolism of branched-chain amino acids and other metabolic intermediates. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Aminoethyl-SS-propionic acid is transported and distributed through interactions with various transporters and binding proteins. The compound’s cleavable disulfide bonds allow for controlled release and localization of linked molecules, facilitating targeted delivery to specific cellular compartments. This property is particularly valuable in the synthesis of ADCs, where Aminoethyl-SS-propionic acid enables the targeted delivery of cytotoxic agents to cancer cells .
Subcellular Localization
Aminoethyl-SS-propionic acid exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For example, in the synthesis of ADCs, Aminoethyl-SS-propionic acid is directed to lysosomes, where the cleavable disulfide bonds are cleaved, releasing the cytotoxic agents and inducing cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aminoethyl-SS-Propionic Acid can be synthesized through a series of chemical reactions involving the introduction of aminoethyl and propionic acid groups. The synthesis typically involves the use of disulfide bonds to create a cleavable linker. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the disulfide bonds .
Industrial Production Methods
In industrial settings, the production of Aminoethyl-SS-Propionic Acid involves large-scale chemical synthesis using automated reactors. The process includes the purification of the compound through crystallization or chromatography to achieve high purity levels required for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Aminoethyl-SS-Propionic Acid undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions to preserve the integrity of the disulfide bonds .
Major Products
The major products formed from these reactions include various derivatives of Aminoethyl-SS-Propionic Acid, such as thiol-containing compounds and sulfonic acids. These derivatives can be further utilized in the synthesis of more complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
Aminoethyl-SS-Butyric Acid: Another cleavable disulfide linker with similar properties but different chain length.
Aminoethyl-SS-Valeric Acid: Similar in function but with a longer carbon chain.
Aminoethyl-SS-Caproic Acid: Another variant with a different chain length and slightly different reactivity .
Uniqueness
Aminoethyl-SS-Propionic Acid is unique due to its optimal chain length, which provides a balance between stability and reactivity. This makes it particularly suitable for use in ADCs, where precise control over drug release is crucial .
Propiedades
IUPAC Name |
3-(2-aminoethyldisulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S2/c6-2-4-10-9-3-1-5(7)8/h1-4,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMFDEBVQNRZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409367 | |
| Record name | Propanoic acid, 3-[(2-aminoethyl)dithio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15579-00-7 | |
| Record name | Propanoic acid, 3-[(2-aminoethyl)dithio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






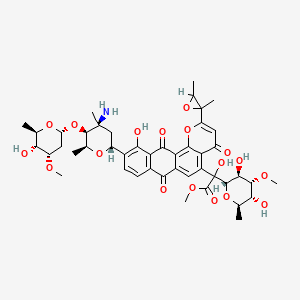

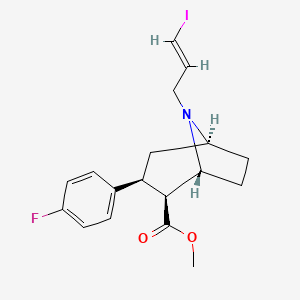

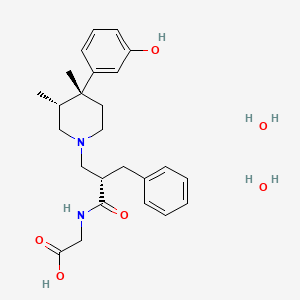
![5-[(2-Methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide](/img/structure/B1664809.png)

